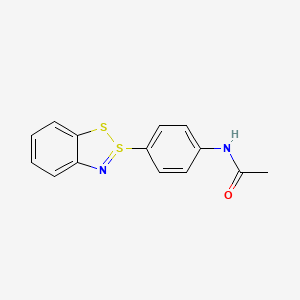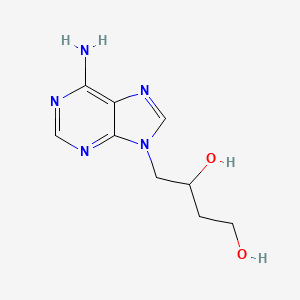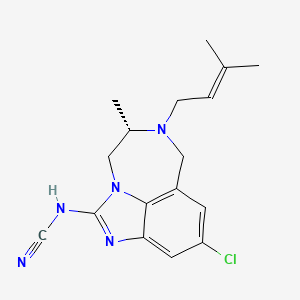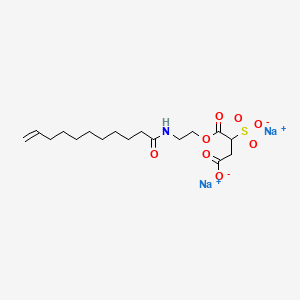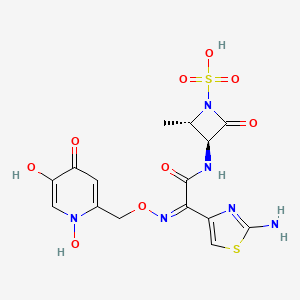
6U5Kwa8tpl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate , identified by the Unique Ingredient Identifier (UNII) 6U5KWA8TPL , is a complex organic molecule with a molecular formula of C20H28N6O4 . This compound is notable for its unique structure, which includes a tetrazole ring, a piperidine ring, and an anilino group.
Preparation Methods
The synthesis of Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring is typically synthesized through a cycloaddition reaction involving an azide and a nitrile compound under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be formed via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The final steps involve coupling the tetrazole and piperidine rings with the anilino group through amide bond formation.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include potassium permanganate , chromium trioxide , hydrogen gas , and palladium catalysts . Major products formed include carboxylic acids , alcohols , and substituted tetrazoles .
Scientific Research Applications
Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzyme active sites , inhibiting their activity. The piperidine ring can interact with receptors in the body, modulating their function. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate can be compared with other compounds containing tetrazole and piperidine rings:
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Valsartan: Another angiotensin II receptor antagonist with similar uses.
Piperidine derivatives: Various piperidine derivatives are used in pharmaceuticals for their biological activities.
The uniqueness of Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
69049-37-2 |
|---|---|
Molecular Formula |
C20H28N6O4 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 1-[2-(4-methyl-5-oxotetrazol-1-yl)ethyl]-4-(N-propanoylanilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C20H28N6O4/c1-4-17(27)26(16-8-6-5-7-9-16)20(18(28)30-3)10-12-24(13-11-20)14-15-25-19(29)23(2)21-22-25/h5-9H,4,10-15H2,1-3H3 |
InChI Key |
PQWCIBGVZZNCPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


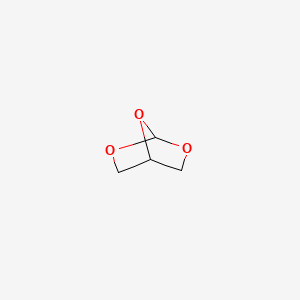
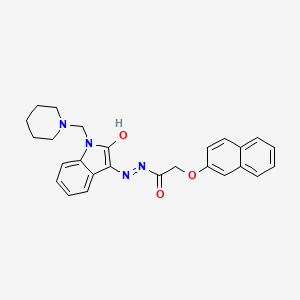
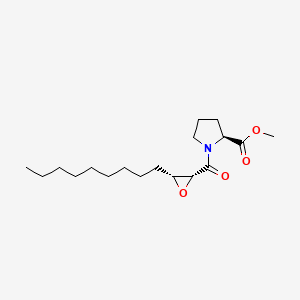
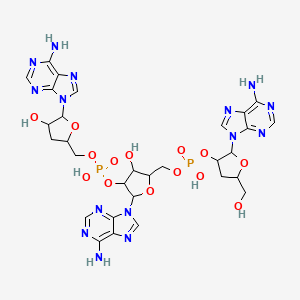
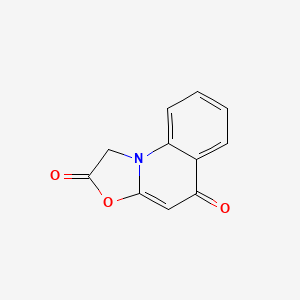


![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)
